molecular formula C6H8N2O2 B101993 4-Methoxy-2-methylpyrimidine 1-oxide CAS No. 17759-07-8

4-Methoxy-2-methylpyrimidine 1-oxide

Cat. No. B101993
CAS RN: 17759-07-8
M. Wt: 140.14 g/mol
InChI Key: NPYHNTFALKFYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methylpyrimidine 1-oxide (MMPO) is a heterocyclic organic compound that has gained significant attention in the field of scientific research. MMPO is synthesized through a multistep reaction process that involves the reaction of 2-methylpyrimidine with hydrogen peroxide in the presence of a catalyst.

Mechanism Of Action

The mechanism of action of 4-Methoxy-2-methylpyrimidine 1-oxide is not fully understood. However, it is believed that 4-Methoxy-2-methylpyrimidine 1-oxide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

4-Methoxy-2-methylpyrimidine 1-oxide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-Methoxy-2-methylpyrimidine 1-oxide can reduce oxidative stress and inflammation in various animal models. 4-Methoxy-2-methylpyrimidine 1-oxide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Methoxy-2-methylpyrimidine 1-oxide in lab experiments is that it is relatively easy to synthesize and purify. 4-Methoxy-2-methylpyrimidine 1-oxide is also stable under normal laboratory conditions. However, one of the limitations of using 4-Methoxy-2-methylpyrimidine 1-oxide in lab experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on 4-Methoxy-2-methylpyrimidine 1-oxide. One area of research is to further investigate the mechanism of action of 4-Methoxy-2-methylpyrimidine 1-oxide. Another area of research is to explore the potential applications of 4-Methoxy-2-methylpyrimidine 1-oxide in the treatment of other diseases such as diabetes and obesity. Additionally, there is a need to develop more efficient synthesis methods for 4-Methoxy-2-methylpyrimidine 1-oxide that can be scaled up for industrial production.

Synthesis Methods

4-Methoxy-2-methylpyrimidine 1-oxide is synthesized through a multistep reaction process that involves the reaction of 2-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. The reaction process involves the oxidation of 2-methylpyrimidine to produce 4-Methoxy-2-methylpyrimidine 1-oxide. The reaction is carried out at a temperature of around 50°C and a pressure of 1 atm. The catalyst used in the reaction is typically a transition metal complex such as manganese or iron.

Scientific Research Applications

4-Methoxy-2-methylpyrimidine 1-oxide has been extensively studied for its potential applications in the field of scientific research. 4-Methoxy-2-methylpyrimidine 1-oxide has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 4-Methoxy-2-methylpyrimidine 1-oxide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

CAS RN

17759-07-8

Product Name

4-Methoxy-2-methylpyrimidine 1-oxide

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-methoxy-2-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O2/c1-5-7-6(10-2)3-4-8(5)9/h3-4H,1-2H3

InChI Key

NPYHNTFALKFYQP-UHFFFAOYSA-N

SMILES

CC1=[N+](C=CC(=N1)OC)[O-]

Canonical SMILES

CC1=[N+](C=CC(=N1)OC)[O-]

synonyms

Pyrimidine, 4-methoxy-2-methyl-, 1-oxide (8CI,9CI)

Origin of Product

United States

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